molecular formula C30H46BaO2 B8670918 barium nonylphenolate CAS No. 93778-54-2

barium nonylphenolate

Cat. No. B8670918
M. Wt: 576.0 g/mol
InChI Key: SBMJKCDBJMFHGS-UHFFFAOYSA-L
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Patent
US04252698

Procedure details

Nonylphenol 110 g (0.5 mole), toluene 80 g, octanol 20 g and barium oxide 115 g (0.75 mole) were stirred and treated with 13.5 g water. Reaction proceeded with exothermic heat, and was continued nder reflux for 1 hour. After cooling, the mixture was filtered and there was obtained a black-green liquid overbased barium nonylphenolate complex, which was analyzed to find barium: 28% metal ratio:6.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13](O)=[CH:14][CH:15]=1.C1(C)C=CC=CC=1.[O-2:24].[Ba+2:25].[Ba]>O.C(O)CCCCCCC>[CH2:9]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=1[O-:24])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1].[Ba+2:25].[CH2:9]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=1[O-:24])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
80 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
115 g
Type
reactant
Smiles
[O-2].[Ba+2]
Name
Quantity
20 g
Type
solvent
Smiles
C(CCCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ba]
Step Three
Name
metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13.5 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
there was obtained a black-green liquid overbased barium nonylphenolate complex, which

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCC)C1=C(C=CC=C1)[O-].[Ba+2].C(CCCCCCCC)C1=C(C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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